molecular formula C16H22FN3O2 B6716818 1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea

1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea

Cat. No.: B6716818
M. Wt: 307.36 g/mol
InChI Key: DMDXCEKYASNKDW-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3-(2-Fluorophenyl)propan-1-ol: This intermediate can be synthesized from methyl 3-(2-fluorophenyl)propanoate through reduction reactions.

    Formation of 3-(2-Fluorophenyl)propylamine: The alcohol group in 3-(2-fluorophenyl)propan-1-ol is converted to an amine group through amination reactions.

    Cyclization to Form 2-Oxoazepan-3-yl Group: The amine group reacts with appropriate reagents to form the oxoazepan ring.

    Final Urea Formation: The final step involves the reaction of the oxoazepan intermediate with isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the oxoazepan ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea is unique due to its combination of a fluorophenyl group and an oxoazepan ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-8-2-1-6-12(13)7-5-11-19-16(22)20-14-9-3-4-10-18-15(14)21/h1-2,6,8,14H,3-5,7,9-11H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXCEKYASNKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)NCCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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